molecular formula C11H12FNO B8569018 (RS)-1-(5-fluoro-indol-1-yl)-propan-2-ol

(RS)-1-(5-fluoro-indol-1-yl)-propan-2-ol

Cat. No.: B8569018
M. Wt: 193.22 g/mol
InChI Key: LPLAKSONRCVWSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(RS)-1-(5-fluoro-indol-1-yl)-propan-2-ol is a useful research compound. Its molecular formula is C11H12FNO and its molecular weight is 193.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H12FNO

Molecular Weight

193.22 g/mol

IUPAC Name

1-(5-fluoroindol-1-yl)propan-2-ol

InChI

InChI=1S/C11H12FNO/c1-8(14)7-13-5-4-9-6-10(12)2-3-11(9)13/h2-6,8,14H,7H2,1H3

InChI Key

LPLAKSONRCVWSV-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=CC2=C1C=CC(=C2)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 0.55 g of sodium hydride dispersion in 75 ml of tetrahydrofuran was treated with 2 g of 5-fluoroindole at 0° and stirred at this temperature for 1 hour. After the addition of 2.1 ml of (RS)-methyloxirane the reaction mixture was stirred at room temperature for 24 hours and subsequently treated with 5 ml of water. The mixture was diluted with ether, washed three times with 75 ml of water each time and with 70 ml of saturated sodium chloride solution and the organic phase was dried over sodium sulfate. After removal of the solvent the residue was chromatographed over 60 g of silica gel with toluene-ethyl acetate (19:1). There were obtained 1.8 g (62%) of (RS)-1-(5-fluoro-indol-1-yl)-propan-2-ol as a yellow oil.
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
2.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.